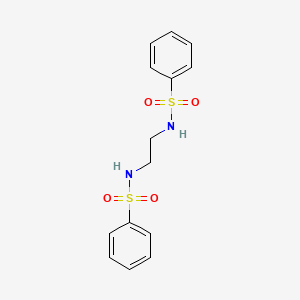
3-methyl-N,N-dipropylbenzamide
Vue d'ensemble
Description
3-methyl-N,N-dipropylbenzamide: is an organic compound with the molecular formula C14H21NO. It is a derivative of toluamide, where the amide nitrogen is substituted with two propyl groups. This compound is known for its applications in various fields, including chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-methyl-N,N-dipropylbenzamide typically begins with m-toluic acid and dipropylamine.
Reaction Conditions: The reaction involves the formation of an amide bond between the carboxylic acid group of m-toluic acid and the amine group of dipropylamine. .
Industrial Production Methods: Industrially, the compound can be synthesized through a Schotten-Baumann reaction, where m-toluoyl chloride is reacted with dipropylamine in the presence of a base like sodium hydroxide.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-methyl-N,N-dipropylbenzamide can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in substitution reactions, especially electrophilic aromatic substitution on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.
Reduction: Reduction can yield the corresponding amine.
Substitution: Substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
Chemistry:
- 3-methyl-N,N-dipropylbenzamide is used as an intermediate in the synthesis of various organic compounds.
- It serves as a building block for the preparation of more complex molecules.
Biology and Medicine:
- The compound has potential applications in the development of pharmaceuticals due to its structural similarity to other bioactive amides.
Industry:
- It is used in the production of specialty chemicals and materials.
- The compound can be incorporated into polymers to impart specific properties.
Mécanisme D'action
Mechanism:
- The exact mechanism of action of 3-methyl-N,N-dipropylbenzamide depends on its specific application. In general, amides can interact with biological targets through hydrogen bonding and hydrophobic interactions.
- The compound may act on molecular targets such as enzymes or receptors, modulating their activity.
Molecular Targets and Pathways:
- Potential targets include enzymes involved in metabolic pathways or receptors in the nervous system.
- The compound’s effects can be mediated through pathways related to signal transduction or metabolic regulation .
Comparaison Avec Des Composés Similaires
N,N-Diethyl-m-toluamide (DEET): A well-known insect repellent with a similar structure but different alkyl substituents.
N,N-Dimethyl-m-toluamide: Another derivative with different alkyl groups on the amide nitrogen.
Uniqueness:
- 3-methyl-N,N-dipropylbenzamide is unique due to its specific alkyl substituents, which can influence its physical and chemical properties.
- The compound’s structure can affect its reactivity and interactions with biological targets, making it distinct from other similar amides .
Propriétés
IUPAC Name |
3-methyl-N,N-dipropylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-9-15(10-5-2)14(16)13-8-6-7-12(3)11-13/h6-8,11H,4-5,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORAIVXVLZSPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202882 | |
| Record name | m-Toluamide, N,N-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5448-35-1 | |
| Record name | m-Toluamide, N,N-dipropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC17935 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Toluamide, N,N-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















